3,5-Dichloro-4-fluorophenylboronic acid

Description

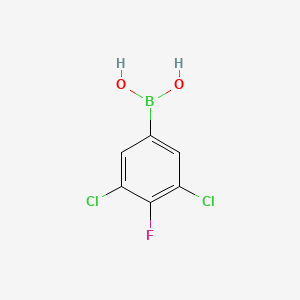

Structure

2D Structure

Properties

IUPAC Name |

(3,5-dichloro-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYLWQCOUTIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-fluorophenylboronic Acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 3,5-Dichloro-4-fluorophenylboronic acid, a versatile and reactive building block, has emerged as a valuable tool for the synthesis of complex organic molecules. Its unique substitution pattern offers a gateway to novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Core Properties of this compound

Identifying and understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1646614-31-4 | [1] |

| Molecular Formula | C₆H₄BCl₂FO₂ | [1] |

| Molecular Weight | 208.81 g/mol | [1] |

| IUPAC Name | (3,5-dichloro-4-fluorophenyl)boronic acid | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | OB(O)C1=CC(Cl)=C(F)C(Cl)=C1 | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids typically involves the conversion of an aryl halide to an organometallic intermediate, which is then quenched with a borate ester. A plausible and commonly employed synthetic route to this compound would start from a suitable brominated precursor, such as 1-bromo-3,5-dichloro-4-fluorobenzene.

The reaction proceeds via a lithium-halogen exchange to form a highly reactive aryllithium species. This nucleophilic intermediate then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. The low temperatures required for the lithium-halogen exchange step are crucial to prevent unwanted side reactions.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol for Synthesis

While a specific protocol for this compound is not available, the following is a representative procedure adapted from the synthesis of structurally similar fluorinated arylboronic acids.[4][5][6]

Materials:

-

1-Bromo-3,5-dichloro-4-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichloro-4-fluorobenzene and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via a syringe pump over a period of 1 hour, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional hour.

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the trimethyl borate solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents the most significant application of this compound.[7][8] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate, enabling the construction of biaryl and other conjugated systems that are prevalent in pharmaceutically active molecules.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with this compound.[9][10][11]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, and/or water)

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) for this specific compound was not found in the searched literature, the SDS for similar fluorinated and chlorinated arylboronic acids indicate that they should be handled with care.[12][13][14][15][16]

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides medicinal chemists with a powerful tool to introduce desirable physicochemical properties into drug candidates. By understanding its core properties, synthetic routes, and reaction protocols, researchers can effectively leverage this reagent to advance their drug discovery and development programs.

References

- 1. This compound 95% | CAS: 1646614-31-4 | AChemBlock [achemblock.com]

- 2. 3-Fluorophenylboronic acid CAS#: 768-35-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-fluorophenylboronic Acid

Introduction

3,5-Dichloro-4-fluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from its role as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex molecules like biaryl compounds.[1][2] The specific arrangement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing the reactivity and biological activity of its derivatives. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering insights into the underlying chemical principles and practical considerations for researchers and process chemists.

The synthesis of arylboronic acids, in general, has evolved significantly, moving from classical Grignard-based methods to more functional-group-tolerant transition metal-catalyzed reactions.[3] This evolution is particularly relevant for highly functionalized molecules like this compound, where chemoselectivity is a critical concern. This document will delve into the most prevalent and effective strategies for its preparation, with a focus on palladium-catalyzed borylation and traditional organometallic routes.

Primary Synthetic Strategies

The preparation of this compound predominantly relies on two core strategies:

-

Palladium-Catalyzed Borylation of an Aryl Halide (Miyaura Borylation): This is a modern and widely adopted method due to its excellent functional group tolerance and generally mild reaction conditions.[4][5]

-

Halogen-Metal Exchange followed by Borylation: This classical approach involves the use of highly reactive organometallic intermediates, such as organolithium or Grignard reagents.[6][7]

Each of these pathways offers distinct advantages and is accompanied by its own set of challenges, which will be explored in detail.

Pathway 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone of modern synthetic chemistry, enabling the direct conversion of aryl halides to arylboronic esters.[8] These esters can then be hydrolyzed to the desired boronic acid. The reaction typically involves a palladium catalyst, a diboron reagent (like bis(pinacolato)diboron, B₂pin₂), and a base.[4][9]

The starting material for this synthesis is typically 1-bromo-3,5-dichloro-4-fluorobenzene. A plausible preparation method for this starting material involves a three-step sequence of bromination, reduction, and diazochlorination starting from 2-fluoro-3-chloronitrobenzene.[10]

Reaction Mechanism and Causality

The catalytic cycle of the Miyaura borylation is a well-established process that begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the active Pd(0) catalyst.

The choice of base is a critical parameter in this reaction. A weak base, such as potassium acetate (KOAc), is often preferred to prevent the competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide.[8] Stronger bases can promote this undesired side reaction, leading to the formation of homocoupled biaryl impurities.[4]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation

Materials:

-

1-bromo-3,5-dichloro-4-fluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-3,5-dichloro-4-fluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane and anhydrous toluene to the flask.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

-

The crude ester can be purified by column chromatography or taken directly to the next step.

-

To hydrolyze the ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid (e.g., HCl). Stir at room temperature until hydrolysis is complete.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Pathway 2: Halogen-Metal Exchange and Borylation

A similar methodology has been successfully employed for the synthesis of related fluorinated phenylboronic acids, such as 3,5-difluoro-4-methyl phenylboronic acid, starting from 4-bromo-2,6-difluorotoluene.[12]

Reaction Mechanism and Causality

The success of this pathway hinges on the rapid and selective halogen-metal exchange at a low temperature to prevent side reactions, such as the reaction of the organometallic intermediate with other functional groups on the aromatic ring. The choice of the organometallic reagent is crucial; organolithium reagents are generally more reactive than Grignard reagents. The low temperature (-78 °C) is essential to control the reactivity of the highly basic organolithium species.

The subsequent borylation step involves the nucleophilic attack of the aryl anion on the electrophilic boron atom of the trialkyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to afford the final boronic acid.

Caption: Halogen-metal exchange and subsequent borylation workflow.

Experimental Protocol: Halogen-Metal Exchange

Materials:

-

1-bromo-3,5-dichloro-4-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-3,5-dichloro-4-fluorobenzene (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Comparison of Synthetic Pathways

| Parameter | Miyaura Borylation | Halogen-Metal Exchange |

| Starting Material | 1-bromo-3,5-dichloro-4-fluorobenzene | 1-bromo-3,5-dichloro-4-fluorobenzene |

| Key Reagents | Pd catalyst, B₂pin₂, weak base | n-BuLi or Grignard reagent, trialkyl borate |

| Temperature | Elevated (reflux) | Cryogenic (-78 °C) |

| Functional Group Tolerance | High | Low (sensitive to acidic protons and electrophilic groups) |

| Yield | Generally good to excellent | Variable, can be high with careful optimization |

| Scalability | Well-established for large-scale synthesis | Can be challenging due to cryogenic conditions and reactive intermediates |

| Safety Considerations | Palladium catalysts can be expensive and require careful handling. | Pyrophoric n-BuLi requires stringent anhydrous and inert conditions. |

Conclusion

The synthesis of this compound can be effectively achieved through both modern palladium-catalyzed methods and classical organometallic routes. The Miyaura borylation stands out for its superior functional group tolerance and operational simplicity, making it a preferred choice for many applications, especially in complex molecule synthesis. However, the halogen-metal exchange pathway remains a valuable and powerful tool, particularly when precursor availability dictates the synthetic strategy. The selection of the optimal route will depend on a careful evaluation of factors such as the availability of starting materials, the scale of the synthesis, the required purity of the final product, and the equipment and safety infrastructure available.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dichloro-4-fluorophenylboronic acid for Researchers and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorophenylboronic acid is a halogenated arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two chlorine atoms and a fluorine atom on the phenyl ring, impart distinct reactivity and conformational characteristics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and application in synthetic methodologies.

Chemical Identity and Physical Properties

Proper identification and understanding of the physical characteristics of a reagent are fundamental to its effective and safe use in any research endeavor.

Nomenclature and Structural Information

-

IUPAC Name: (3,5-dichloro-4-fluorophenyl)boronic acid[1]

-

CAS Number: 1646614-31-4[1]

-

Molecular Formula: C₆H₄BCl₂FO₂[1]

-

Molecular Weight: 208.81 g/mol [1]

-

SMILES: OB(O)C1=CC(Cl)=C(F)C(Cl)=C1[1]

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 349.1 ± 52.0 °C | [2] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 6.65 ± 0.11 | [2] |

Solubility: While quantitative solubility data is not extensively published, boronic acids generally exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[3] Solubility in aqueous solutions is often limited but can be enhanced by the addition of a base.

Storage and Stability: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][5] It is recommended to store it under an inert atmosphere at room temperature.[6] Phenylboronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines), and proper storage is crucial to maintain their integrity.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, chemical databases indicate their availability.[7] The expected spectral features are outlined below based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift will be influenced by the electron-withdrawing effects of the halogen substituents. The protons of the B(OH)₂ group will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the phenyl ring. The carbon attached to the boron atom will have a characteristic chemical shift, and the other aromatic carbons will be influenced by the chlorine and fluorine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing a clear diagnostic signal for the presence of the fluorine atom.

-

¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a tri-coordinate boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the boronic acid hydroxyl groups.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

-

A strong B-O stretching vibration, usually observed around 1300-1400 cm⁻¹.

-

C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. Under typical ionization conditions, the mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the boronic acid functionality and influenced by the electronic nature of the substituted phenyl ring.

The Suzuki-Miyaura Coupling Reaction

The cornerstone of boronic acid chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[8] this compound serves as an excellent coupling partner for the synthesis of highly substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.

The electron-withdrawing nature of the chlorine and fluorine substituents can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This can be advantageous in achieving selective couplings and can impact the overall reaction kinetics.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization based on the nature of the coupling partner.

Materials and Reagents

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) to the flask. This is typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water). Following this, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on information for this and structurally related compounds, this compound is classified with the following hazards:

-

GHS Signal Word: Warning[6]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[9]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[4]

-

Respiratory Protection: In cases where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[9]

Handling and Storage Precautions

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[10]

-

Keep the container tightly closed in a dry and cool place.[5]

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target compounds. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic utility of this valuable reagent.

Visualizations

Chemical Structure of this compound

References

- 1. This compound 95% | CAS: 1646614-31-4 | AChemBlock [achemblock.com]

- 2. This compound CAS#: 1646614-31-4 [chemicalbook.com]

- 3. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 1646614-31-4 [sigmaaldrich.com]

- 7. This compound(1646614-31-4) 1H NMR spectrum [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3,5-Dichloro-4-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Dichloro-4-fluorophenylboronic Acid in Modern Synthesis

This compound, a seemingly niche chemical compound, holds a significant position in the toolbox of medicinal chemists and process development scientists. Its trifunctionalized phenyl ring offers a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] The strategic placement of two chlorine atoms and a fluorine atom on the phenylboronic acid scaffold allows for precise tuning of a molecule's biological activity and pharmacokinetic profile.

This guide provides an in-depth technical overview of this compound, from sourcing and quality assessment to practical applications and safety considerations. The information presented herein is curated to empower researchers, scientists, and drug development professionals to effectively and safely utilize this versatile reagent in their synthetic endeavors.

I. Commercial Sourcing and Supplier Evaluation: A Critical First Step

The successful outcome of any synthetic protocol begins with the quality of the starting materials. For this compound, a variety of commercial suppliers exist, ranging from large, well-established chemical manufacturers to smaller, more specialized companies.

Identifying Reputable Suppliers:

A preliminary search for CAS number 1646614-31-4 will yield a list of potential suppliers.[2][3][4] Key considerations when selecting a supplier include:

-

Purity and Specification Guarantees: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity and the methods used for its determination.[1][5]

-

Consistency and Batch-to-Batch Reproducibility: For ongoing research and development projects, consistency between batches is paramount.

-

Availability and Lead Times: Depending on the scale of the project, ensuring a stable and timely supply chain is crucial.

-

Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for troubleshooting and addressing any concerns regarding the product's quality or performance.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity (Typical) |

| Sigma-Aldrich | AMBH97F040F7 (Ambeed) | ≥95% |

| AChemBlock | H-8809 | 95%[2] |

| BLD Pharm | BD111075 | ≥97% |

Note: This table is not exhaustive and is for illustrative purposes. Researchers should always verify the specifications with the supplier before purchasing.

II. Quality Assessment and Interpretation of Analytical Data

A thorough understanding of the quality of this compound is essential for reproducible and reliable experimental results. The primary documents for assessing quality are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

A. The Certificate of Analysis (CoA): Your Window into Product Quality

A CoA is a formal document that certifies that a product meets its predetermined specifications. While a specific CoA for this compound was not publicly available, a representative CoA for a similar halogenated phenylboronic acid would typically include the following information:

Table 2: Example Data from a Certificate of Analysis for a Phenylboronic Acid Derivative

| Test | Specification | Result | Method |

| Appearance | White to off-white powder | Conforms | Visual |

| Purity (HPLC) | ≥97.0% | 98.5% | HPLC[1] |

| ¹H NMR | Conforms to structure | Conforms | NMR[6][7][8] |

| Water Content (Karl Fischer) | ≤0.5% | 0.2% | KF Titration |

| Melting Point | 240 - 245 °C | 242 - 244 °C | Capillary Method |

Interpreting the CoA:

-

Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of boronic acids.[9][10] The chromatogram should show a major peak corresponding to the desired product and may indicate the presence of any impurities.

-

¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the compound. The spectrum should be consistent with the expected structure of this compound.[6][7][8][11]

-

Water Content: Boronic acids are known to be hygroscopic, and excess water can affect their reactivity and stability.[12]

-

Melting Point: A sharp melting point range is often indicative of high purity.

B. The Safety Data Sheet (SDS): A Guide to Safe Handling and Storage

The SDS is a critical document that provides comprehensive information about the potential hazards of a chemical and how to work with it safely. While an SDS for this compound was not available, the following information is based on SDS for similar halogenated phenylboronic acids.[13][14][15][16][17]

Key Safety Information:

-

Hazards Identification: Phenylboronic acids are generally classified as irritants to the skin, eyes, and respiratory system.[14][16][17]

-

First-Aid Measures: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air.[14][16]

-

Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][12][18] Boronic acids can be sensitive to air and moisture.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[19]

III. Synthetic Applications: Harnessing the Power of this compound

The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[20] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules.[21][22][23]

A. The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[20]

Diagram 1: Generalized Suzuki-Miyaura Coupling Reaction

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific protocol for this compound was not found in the search results, the following is a general, field-proven protocol that can be adapted for this reagent.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Diagram 2: Suzuki-Miyaura Coupling Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

C. Applications in Pharmaceutical and Agrochemical Synthesis

The unique substitution pattern of this compound makes it a valuable synthon for introducing a highly functionalized phenyl ring into target molecules. This can lead to enhanced biological activity, improved metabolic stability, and modulated lipophilicity, all of which are critical parameters in drug and agrochemical design.[24][25][26][27]

IV. Potential Impurities and Analytical Control

The purity of this compound is crucial for its successful application. Potential impurities can arise from the synthetic route or from degradation during storage.

A. Common Synthetic Routes and Potential Impurities

A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[28][29][30]

Diagram 3: General Synthesis of an Arylboronic Acid

Caption: A common synthetic pathway for arylboronic acids.

Potential impurities from this process include:

-

Starting materials: Unreacted aryl halide.

-

Homocoupling byproducts: Ar-Ar.

-

Borinic and boronic esters: Incomplete hydrolysis can lead to the presence of these species.

-

Boroxines: Boronic acids can dehydrate to form cyclic trimers known as boroxines.

B. Analytical Methods for Purity Determination

Several analytical techniques can be employed to assess the purity of this compound:

-

HPLC: As mentioned earlier, HPLC is a powerful tool for quantifying the purity and detecting impurities.[9][10][31][32]

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information and help identify impurities.[6][7][8][11][33]

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify any byproducts.

V. Conclusion: A Versatile and Enabling Reagent

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its sourcing, quality assessment, and safe handling is paramount for its effective utilization. By carefully selecting suppliers, meticulously analyzing the provided documentation, and employing robust synthetic protocols, researchers can confidently incorporate this powerful reagent into their synthetic strategies to accelerate innovation and discovery.

VI. References

-

Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024-02-02). Available at: --INVALID-LINK--

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available at: --INVALID-LINK--

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024-02-05). Available at: --INVALID-LINK--

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Manipal Research Portal. Available at: --INVALID-LINK--

-

How to Store Boric Acid | Lab Alley. Available at: --INVALID-LINK--

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC. Available at: --INVALID-LINK--

-

This compound 95% | CAS: 1646614-31-4 | AChemBlock. Available at: --INVALID-LINK--

-

3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 - Sigma-Aldrich. Available at: --INVALID-LINK--

-

This compound(1646614-31-4) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. Available at: --INVALID-LINK--

-

SAFETY DATA SHEET. (2025-05-06). Available at: --INVALID-LINK--

-

Organic Syntheses Procedure. Available at: --INVALID-LINK--

-

3,5-DIFLUORO-4-CHLOROPHENYLBORONIC ACID(864759-63-7) 1H NMR spectrum. Available at: --INVALID-LINK--

-

Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl - Benchchem. Available at: --INVALID-LINK--

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. Available at: --INVALID-LINK--

-

CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. Available at: --INVALID-LINK--

-

Safe Storage. Available at: --INVALID-LINK--

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). Available at: --INVALID-LINK--

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19). Available at: --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. (2023-08-21). Available at: --INVALID-LINK--

-

4-Chloro-2-fluorophenylboronic acid synthesis - ChemicalBook. Available at: --INVALID-LINK--

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017-02-28). Available at: --INVALID-LINK--

-

4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

-

Certificate of analysis - Thermo Fisher Scientific. Available at: --INVALID-LINK--

-

This compound | 1646614-31-4 - Sigma-Aldrich. Available at: --INVALID-LINK--

-

CERTIFICATE OF ANALYSIS. Available at: --INVALID-LINK--

-

Does any one have a general idea about Boronic acids HPLC methods? - ResearchGate. (2014-07-30). Available at: --INVALID-LINK--

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at: --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. (2023-08-21). Available at: --INVALID-LINK--

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015-01-21). Available at: --INVALID-LINK--

-

WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. Available at: --INVALID-LINK--

-

(3,5-Dichloro-2,4-difluorophenyl)boronic acid|BLD Pharm. Available at: --INVALID-LINK--

-

The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024-08-07). Available at: --INVALID-LINK--

-

SAFETY DATA SHEET - TCI Chemicals. (2025-08-05). Available at: --INVALID-LINK--

-

Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. Available at: --INVALID-LINK--

-

HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. Available at: --INVALID-LINK--

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021-04-01). Available at: --INVALID-LINK--

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Available at: --INVALID-LINK--

-

Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. Available at: --INVALID-LINK--

-

4-Chloro-3-fluorophenylboronic acid AldrichCPR | Sigma-Aldrich. Available at: --INVALID-LINK--

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. Available at: --INVALID-LINK--

-

Phenylboronic acid - Wikipedia. Available at: --INVALID-LINK--

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (2022-05-26). Available at: --INVALID-LINK--

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound 95% | CAS: 1646614-31-4 | AChemBlock [achemblock.com]

- 3. ehs.berkeley.edu [ehs.berkeley.edu]

- 4. This compound | 1646614-31-4 [sigmaaldrich.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. This compound(1646614-31-4) 1H NMR [m.chemicalbook.com]

- 7. 3,5-DIFLUORO-4-CHLOROPHENYLBORONIC ACID(864759-63-7) 1H NMR [m.chemicalbook.com]

- 8. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 11. rsc.org [rsc.org]

- 12. laballey.com [laballey.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. tcichemicals.com [tcichemicals.com]

- 21. japsonline.com [japsonline.com]

- 22. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 23. mdpi.com [mdpi.com]

- 24. japsonline.com [japsonline.com]

- 25. mdpi.com [mdpi.com]

- 26. researcher.manipal.edu [researcher.manipal.edu]

- 27. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 30. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 31. researchgate.net [researchgate.net]

- 32. sciex.com [sciex.com]

- 33. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling, Storage, and Stability of 3,5-Dichloro-4-fluorophenylboronic Acid

Introduction

3,5-Dichloro-4-fluorophenylboronic acid (CAS No: 1646614-31-4) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis.[1][2] Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a robust building block for the formation of carbon-carbon bonds in complex molecule and active pharmaceutical ingredient (API) synthesis.[3][4][5][6] However, the inherent reactivity of the boronic acid moiety, coupled with its potential physiological effects, necessitates a rigorous and well-informed approach to its laboratory use.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively. We will move beyond mere procedural lists to explain the chemical principles underpinning best practices, ensuring both experimental integrity and personnel safety.

Section 1: Hazard Identification and Safety Profile

Disclaimer: A comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available in the public domain. The following safety profile is constructed based on the well-documented hazards of structurally analogous arylboronic acids, such as 4-fluorophenylboronic acid, and represents a conservative, best-practice approach.

Arylboronic acids are known irritants and can be harmful if improperly handled.[4][7][8] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.

GHS Hazard Profile (Inferred)

The hazard classification for this compound is inferred from data on similar substituted phenylboronic acids.[9]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | ⚠️ | Warning | H302: Harmful if swallowed.[9] |

| Skin Corrosion/Irritation (Category 2) | ⚠️ | Warning | H315: Causes skin irritation.[8][9] |

| Serious Eye Damage/Irritation (Category 2) | ⚠️ | Warning | H319: Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ⚠️ | Warning | H335: May cause respiratory irritation.[9] |

Toxicological Summary

-

Irritation: As a fine powder, the compound poses a significant risk of irritation to the respiratory tract if inhaled and can cause serious irritation upon contact with the eyes.[4][10] Prolonged skin contact may lead to dermatitis.

-

Systemic Effects: The compound is considered harmful if swallowed.[4][8]

-

Genotoxicity Potential: It is noteworthy that some arylboronic acids are considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[11] While specific data for this molecule is unavailable, from a risk-management perspective in drug development, it is prudent to handle it as a potential PGI and minimize exposure.

Emergency First Aid Procedures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7][10][12]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[7][10][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10]

Section 2: Laboratory Handling and Exposure Control

The cornerstone of safe handling is a multi-layered approach combining robust engineering controls with meticulous personal protective equipment (PPE) and standardized procedures.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[12]

-

Ventilation: Ensure the laboratory is well-ventilated. The fume hood provides primary containment.[12]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9][12]

-

Hand Protection: Chemical-resistant nitrile gloves are required. Inspect gloves for integrity before use and change them immediately if contamination occurs.[9][12]

-

Body Protection: A full-length laboratory coat must be worn and kept fastened.[12]

-

Respiratory Protection: For routine operations within a fume hood, no additional respiratory protection is typically needed. In the event of a large spill or failure of engineering controls, a NIOSH-approved N95 (or higher) particulate respirator should be used.[13]

Protocol: Weighing and Preparing a Stock Solution

This protocol outlines a self-validating system for safely handling the compound from storage to solution.

-

Preparation: Before retrieving the compound, prepare the workspace inside the chemical fume hood. Place a weigh boat on an analytical balance, have the desired solvent ready in a sealed container, and prepare the reaction or storage vessel.

-

Container Equilibration: Retrieve the sealed container of this compound from storage. If it was stored under refrigerated conditions, allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent atmospheric moisture from condensing on the cold solid.

-

Aliquot Transfer: Inside the fume hood, carefully open the container. Using a clean spatula, transfer the approximate required amount of the solid to the weigh boat on the balance. Immediately and tightly reseal the main container.

-

Weighing: Record the precise mass of the solid.

-

Dissolution: Carefully add the weighed solid to the vessel designated for dissolution. Add the solvent, cap the vessel, and ensure dissolution is complete (via swirling or magnetic stirring) before proceeding with the reaction.

-

Cleanup: Dispose of the weigh boat and any contaminated items (e.g., disposable gloves) in the designated solid hazardous waste container. Decontaminate the spatula and work surfaces.

Section 3: Storage, Stability, and Disposal

The chemical integrity of arylboronic acids is highly dependent on proper storage. Failure to adhere to optimal conditions can lead to degradation, compromising experimental reproducibility and purity of products.

Optimal Storage Conditions

The primary goal of storage is to mitigate the three main degradation pathways: oxidation, protodeboronation, and anhydride formation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | Low temperatures significantly slow the rates of all degradation pathways.[12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative deboronation by excluding atmospheric oxygen.[14][15] |

| Container | Tightly Sealed, Opaque | Prevents ingress of moisture and air; protects from light which can catalyze oxidation.[10][12] |

| Location | Dry, Well-Ventilated Area | Must be segregated from incompatible chemicals. |

Chemical Stability and Degradation Pathways

-

Anhydride (Boroxine) Formation: This is the most common stability issue. Boronic acids can reversibly lose water molecules to form a cyclic trimeric anhydride called a boroxine.[3][14][16] This process alters the molecular weight per mole of the aryl group, leading to significant errors in stoichiometry if not accounted for. Commercial boronic acids often contain varying amounts of their corresponding boroxine.[16]

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, converting the boronic acid into the corresponding phenol (3,5-dichloro-4-fluorophenol) and boric acid.[14][15][17] This is often mediated by atmospheric oxygen or other oxidants.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a hydrogen atom, yielding 1,3-dichloro-2-fluorobenzene. This reaction can be catalyzed by moisture, acid, base, or residual palladium catalysts.[14][18][19]

Incompatibilities

To prevent uncontrolled reactions and degradation, store this compound away from:

-

Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidative deboronation.[12]

-

Strong Acids and Bases: Can catalyze protodeboronation and other decomposition reactions.[12][20]

-

Water/Moisture: Promotes both protodeboronation and boroxine formation.

Disposal

Unused or waste this compound must be treated as hazardous chemical waste. It should be disposed of in a sealed, properly labeled container. Do not dispose of it down the drain.[12] All disposal activities must comply with local, state, and federal environmental regulations.

References

- 1. This compound 95% | CAS: 1646614-31-4 | AChemBlock [achemblock.com]

- 2. This compound CAS#: 1646614-31-4 [m.chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. jnsparrowchemical.com [jnsparrowchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. pnas.org [pnas.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 3,5-Dichloro-4-fluorophenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Biaryls and the Role of 3,5-Dichloro-4-fluorophenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The introduction of fluorine atoms into these scaffolds is of particular strategic importance in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

This application note provides a detailed guide to the Suzuki-Miyaura coupling protocol utilizing This compound , a valuable building block for the synthesis of complex fluorinated biaryl compounds. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the phenyl ring of this boronic acid presents unique challenges and considerations for reaction optimization, which will be addressed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reagent in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.

-

Transmetalation: The organic group from the organoboron reagent (in this case, the 3,5-dichloro-4-fluorophenyl group) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for different aryl halide coupling partners.

Reagents and Equipment

| Reagent/Equipment | Purpose | Typical Grade/Specification |

| This compound | Boronic acid coupling partner | ≥95% purity |

| Aryl bromide | Aryl halide coupling partner | ≥98% purity |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium precatalyst | Catalyst grade |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | ≥98% purity |

| Potassium phosphate tribasic (K₃PO₄) | Base | Anhydrous, ≥98% purity |

| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% |

| Water | Co-solvent | Degassed, deionized |

| Schlenk flask or reaction vial | Reaction vessel | Appropriate size for reaction scale |

| Magnetic stirrer and stir bar | Agitation | |

| Inert gas supply (Argon or Nitrogen) | To create an inert atmosphere | High purity |

| Standard glassware for workup and purification | ||

| Thin-layer chromatography (TLC) plates | Reaction monitoring | Silica gel coated |

| Column chromatography supplies | Purification | Silica gel |

Step-by-Step Procedure

Figure 2: A flowchart illustrating the experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Add the palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

To the flask, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Scientific Rationale and Optimization

The choice of each reaction component is critical for the success of the Suzuki-Miyaura coupling, especially with a challenging substrate like this compound.

The Boronic Acid: Reactivity and Stability Considerations

This compound is an electron-deficient boronic acid due to the presence of three electron-withdrawing halogen substituents. This electronic property can influence its reactivity in the Suzuki-Miyaura coupling. While electron-deficient boronic acids can be good coupling partners, they are also more susceptible to a common side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source. To mitigate this, it is crucial to use anhydrous solvents and carefully control the amount of water in the reaction mixture.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium catalyst and, more importantly, the ligand is paramount for achieving high yields with challenging substrates.

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: For electron-deficient and sterically hindered coupling partners, bulky and electron-rich phosphine ligands are often required. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. Other suitable ligands for challenging couplings include other Buchwald-type ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).

The Role of the Base and Solvent System

-

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. A moderately strong base like potassium phosphate (K₃PO₄) is often effective and is generally compatible with a wide range of functional groups. Stronger bases like sodium hydroxide or potassium hydroxide can promote protodeboronation, while weaker bases may not be sufficient to drive the reaction to completion.

-

Solvent: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura couplings. 1,4-Dioxane is a common choice due to its ability to dissolve both the organic and inorganic reagents and its relatively high boiling point. The addition of a small amount of water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step. However, as mentioned, excess water should be avoided to minimize protodeboronation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Inefficient ligand- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium precatalyst and ligand.- Screen alternative bulky, electron-rich ligands (e.g., XPhos, RuPhos).- Try a stronger base (e.g., Cs₂CO₃), but be mindful of potential side reactions.- Increase the reaction temperature in increments of 10 °C. |

| Significant protodeboronation | - Excess water in the reaction- Base is too strong- Prolonged reaction time | - Use anhydrous solvents and minimize the amount of water.- Use a milder base (e.g., K₂CO₃ or KF).- Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of the boronic acid | - Presence of oxygen in the reaction mixture | - Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).- Use thoroughly degassed solvents. |

| Incomplete reaction | - Insufficient catalyst loading- Steric hindrance | - Increase the catalyst loading to 3-5 mol%.- Screen different ligands that are known to be effective for sterically demanding couplings. |

Safety Precautions

-

This compound and other boronic acids can be irritating to the eyes, respiratory system, and skin.

-

Palladium catalysts and phosphine ligands are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents such as 1,4-dioxane are flammable and have associated health risks.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, and by taking precautions to minimize side reactions such as protodeboronation, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note serve as a valuable starting point for the successful implementation of this important transformation in the fields of pharmaceutical discovery and materials science.

References

Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling with 3,5-Dichloro-4-fluorophenylboronic Acid

Introduction: The Strategic Importance of the 3,5-Dichloro-4-fluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of highly functionalized aromatic rings is paramount for tuning molecular properties. The 3,5-dichloro-4-fluorophenyl scaffold is a particularly valuable building block. The presence of chlorine atoms provides steric bulk and alters electronic properties, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. However, the electron-deficient nature and steric hindrance of this substrate present unique challenges for synthetic chemists.

This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dichloro-4-fluorophenylboronic acid. We will dissect the reaction mechanism, provide field-tested application notes for overcoming common hurdles, and offer a detailed, step-by-step protocol for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

The Suzuki-Miyaura Coupling: Mechanistic Underpinnings

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this catalytic cycle is crucial for troubleshooting and optimization.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2] For less reactive partners like aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[4][5][6] The choice of base is therefore critical and can significantly impact reaction efficiency.[5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Application Notes: Optimizing for a Challenging Substrate

Coupling with this compound requires careful consideration of reaction parameters due to its electronic and steric properties.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is critical for success.

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂), Pd(II) precatalysts are often preferred for their air stability.[1] They are reduced in situ to the active Pd(0) species.

-

Ligand Choice: The electronic and steric profile of the boronic acid and its coupling partner dictates the optimal ligand. For coupling with other aryl chlorides or sterically hindered partners, standard ligands like triphenylphosphine (PPh₃) are often insufficient.

-

Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition of challenging substrates like aryl chlorides.[7]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often provide even higher catalytic activity and stability, making them an excellent choice for difficult couplings.[8]

-

The Critical Role of the Base and Solvent

The base and solvent system must be chosen to ensure efficient transmetalation while minimizing side reactions.

-

Base Selection: The base activates the boronic acid to form the reactive boronate species.[4][9]

-

Inorganic Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base, particularly for challenging substrates.[10][11] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used. Stronger bases like NaOH or KOH can be effective but may promote side reactions, especially with sensitive functional groups.[5]

-

Fluoride Anions: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be uniquely effective, as the fluoride ion is believed to play a special role in activating the boronic acid.[5][6] This can be particularly useful for minimizing protodeboronation.[12]

-

-

Solvent System: Aprotic polar solvents are typically employed.

-

Ethers: Dioxane and tetrahydrofuran (THF) are common choices.

-

Aromatic Solvents: Toluene is frequently used, especially for higher temperature reactions.

-

Aqueous Mixtures: Many Suzuki couplings perform exceptionally well in a mixture of an organic solvent and water (e.g., Dioxane/H₂O).[10][11][13] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

-

Mitigating Common Side Reactions

-

Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, high temperatures, or certain bases. Using anhydrous solvents, carefully controlling the amount of water, or employing fluoride-based systems can mitigate this issue.[1][12] Electron-deficient arylboronic acids, like the topic substrate, can be particularly prone to this side reaction.[14]

-

Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially at high catalyst loadings or temperatures. This is often a sign of a slow or inefficient transmetalation or reductive elimination step. Re-evaluating the ligand and base choice is recommended.

| Parameter | Recommendation for this compound | Rationale |

| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable, reliable, and commercially available. |

| Ligand | SPhos, XPhos, or a suitable NHC | Bulky, electron-rich ligands are required to facilitate oxidative addition of aryl halide partners and promote efficient reductive elimination.[7] |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote boronate formation without degrading sensitive substrates.[10][11] |

| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Provides good solubility for reagents and allows for a wide range of reaction temperatures. Aqueous mixtures can accelerate transmetalation.[13] |

| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for oxidative addition, especially with aryl chlorides. |

Detailed Experimental Protocol: A Model Reaction

This protocol describes the coupling of this compound with 4-bromoanisole.

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Reagents and Materials

-

This compound (1.0 equiv.)

-

4-Bromoanisole (1.1 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv.)

-

Toluene (Anhydrous)

-

Deionized Water

-

Reaction vessel (e.g., Schlenk flask), stir bar, condenser, oil bath, inert gas line (N₂ or Ar)

Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Via syringe, add anhydrous toluene (5 mL) and deionized water (0.5 mL). The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-